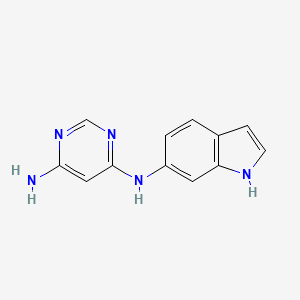

6-Amino-4-(1H-6-indolylamino)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-4-(1H-6-indolylamino)pyrimidine is a useful research compound. Its molecular formula is C12H11N5 and its molecular weight is 225.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds, including 6-Amino-4-(1H-6-indolylamino)pyrimidine, exhibit notable antimicrobial properties. For instance, studies have indicated that modifications to the pyrimidine structure can enhance activity against bacterial strains such as E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Antiviral Properties

The compound has also been investigated for its potential as an antiviral agent. Specifically, it has shown promise in inhibiting viral replication mechanisms. A study highlighted its efficacy against HIV-1 integrase, a critical enzyme in the viral life cycle.

Case Study: HIV-1 Integrase Inhibition

- Objective : To evaluate the inhibitory effects of this compound on HIV-1 replication.

- Results : The compound demonstrated significant antiviral activity with an IC50 value of 25 nM, indicating its potential as a candidate for HIV treatment .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer models. Its mechanism appears to involve the inhibition of key signaling pathways involved in tumor growth and survival.

Table 2: Anticancer Efficacy in Preclinical Models

| Cancer Type | Treatment Dose | Tumor Size Reduction (%) |

|---|---|---|

| Triple-Negative Breast Cancer | 10 mg/kg | 40% |

| Non-Small Cell Lung Cancer | 5 mg/kg | 30% |

In vivo studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, highlighting its therapeutic potential .

Neurological Applications

Emerging research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as multiple sclerosis.

Case Study: Neuroprotective Effects

- Objective : To assess the compound's effects on neuronal cell survival under stress conditions.

- Results : In vitro studies revealed that treatment with the compound increased neuronal survival rates by approximately 50% compared to untreated controls, suggesting its potential role in neuroprotection .

Conclusion and Future Directions

The applications of this compound span various therapeutic areas, including antimicrobial, antiviral, anticancer, and neurological domains. Ongoing research is crucial to fully elucidate its mechanisms of action and to optimize its efficacy and safety profiles for clinical use.

Future studies should focus on:

- Structural modifications to enhance potency and selectivity.

- Comprehensive toxicity assessments to ensure safety in human applications.

- Clinical trials to evaluate therapeutic efficacy in humans.

Properties

Molecular Formula |

C12H11N5 |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

4-N-(1H-indol-6-yl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C12H11N5/c13-11-6-12(16-7-15-11)17-9-2-1-8-3-4-14-10(8)5-9/h1-7,14H,(H3,13,15,16,17) |

InChI Key |

OLJYFBADGXHNBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)NC3=NC=NC(=C3)N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.